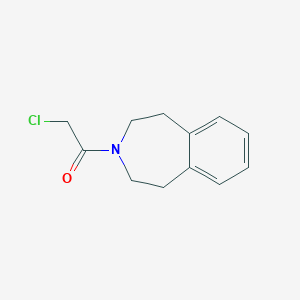
N-(2-amino-1-cyclopropylethyl)-1-ethyl-2-methylimidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-1-cyclopropylethyl)-1-ethyl-2-methylimidazole-4-sulfonamide, also known as ACMS, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicine and agriculture. ACMS is a sulfonamide derivative that has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of N-(2-amino-1-cyclopropylethyl)-1-ethyl-2-methylimidazole-4-sulfonamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of enzymes involved in various metabolic pathways. In bacteria, this compound has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. In fungi, this compound has been shown to inhibit the activity of lanosterol 14α-demethylase, an enzyme involved in the synthesis of ergosterol.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In bacteria, this compound has been shown to inhibit the synthesis of folic acid, which is essential for DNA synthesis and cell growth. In fungi, this compound has been shown to inhibit the synthesis of ergosterol, which is essential for cell membrane integrity. In addition, this compound has been reported to have antioxidant and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-amino-1-cyclopropylethyl)-1-ethyl-2-methylimidazole-4-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. This compound has also been shown to have broad-spectrum antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents. However, the use of this compound in lab experiments is limited by its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-amino-1-cyclopropylethyl)-1-ethyl-2-methylimidazole-4-sulfonamide. One of the most promising areas is the development of new antibiotics and antifungal agents based on the structure of this compound. Another potential area of research is the use of this compound in agriculture as a herbicide or insecticide. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesemethoden
Several methods have been reported for the synthesis of N-(2-amino-1-cyclopropylethyl)-1-ethyl-2-methylimidazole-4-sulfonamide. One of the most common methods involves the reaction of 2-amino-1-cyclopropylethylamine with 2-methylimidazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ethyl iodide to obtain this compound. Other methods include the use of different amines and imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-amino-1-cyclopropylethyl)-1-ethyl-2-methylimidazole-4-sulfonamide has been extensively studied for its potential applications in various fields. In medicine, it has been reported to have antibacterial, antifungal, and antitumor activities. This compound has also been shown to inhibit the growth of various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In agriculture, this compound has been reported to have herbicidal and insecticidal activities.
Eigenschaften
IUPAC Name |
N-(2-amino-1-cyclopropylethyl)-1-ethyl-2-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-3-15-7-11(13-8(15)2)18(16,17)14-10(6-12)9-4-5-9/h7,9-10,14H,3-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEFSSLAYLORPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)NC(CN)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578822.png)
![3-[(2-Methoxypyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7578823.png)

![1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578836.png)
![3-[(4-Bromophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578837.png)
![2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7578844.png)

![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578857.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578861.png)
![1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine](/img/structure/B7578862.png)
![N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578867.png)
![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)
![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)
